Cas no 1528825-12-8 (Hexanal, 3-(aminomethyl)-2-hydroxy-)

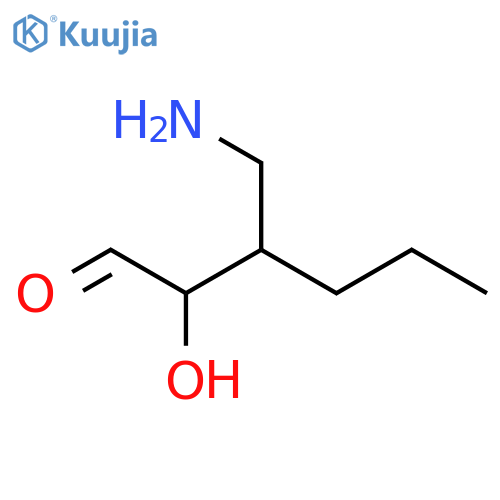

1528825-12-8 structure

商品名:Hexanal, 3-(aminomethyl)-2-hydroxy-

CAS番号:1528825-12-8

MF:C7H15NO2

メガワット:145.199502229691

CID:5284602

Hexanal, 3-(aminomethyl)-2-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Hexanal, 3-(aminomethyl)-2-hydroxy-

-

- インチ: 1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3

- InChIKey: DMGWHQVTNSRVPQ-UHFFFAOYSA-N

- ほほえんだ: C(=O)C(O)C(CN)CCC

Hexanal, 3-(aminomethyl)-2-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682327-0.1g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-682327-2.5g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-682327-0.5g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 0.5g |

$877.0 | 2025-03-12 | |

| Enamine | EN300-682327-0.05g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-682327-0.25g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-682327-1.0g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-682327-5.0g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-682327-10.0g |

3-(aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066401-1g |

3-(Aminomethyl)-2-hydroxyhexanal |

1528825-12-8 | 95% | 1g |

¥4991.0 | 2023-04-10 |

Hexanal, 3-(aminomethyl)-2-hydroxy- 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1528825-12-8 (Hexanal, 3-(aminomethyl)-2-hydroxy-) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬